BenchChemオンラインストアへようこそ!

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

HepG2 Cytotoxicity Pyridazine-thioacetamide SAR GRP151 Screening

This is the most potent publicly annotated GPR151 activator (EC50 = 1.53 nM). It serves as a critical positive control for HepG2 cytotoxicity assays, with a >6,500-fold selectivity window over pyridin-3-yl analogs. Use it to validate target engagement specificity in kinase counter-screens, where its isoxazole moiety diverts activity from ATP-binding pockets. For scaffold-hopping studies, procure it alongside its inactive triazolo[4,3-b]pyridazine counterpart (CAS 891095-71-9) to quantify the functional cost of triazole ring fusion.

Molecular Formula C17H16N4O3S
Molecular Weight 356.4
CAS No. 872695-28-8
Cat. No. B2998251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
CAS872695-28-8
Molecular FormulaC17H16N4O3S
Molecular Weight356.4
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C17H16N4O3S/c1-11-8-15(21-24-11)18-16(22)10-25-17-7-6-14(19-20-17)12-4-3-5-13(9-12)23-2/h3-9H,10H2,1-2H3,(H,18,21,22)
InChIKeyLJODJMRWTGSCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 872695-28-8)


2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic, heterocyclic small molecule belonging to the pyridazine-thioacetamide class, characterized by a 3-methoxyphenyl substituent on the pyridazine ring and a 5-methylisoxazol-3-yl moiety on the acetamide. Its primary documented biological activity stems from a high-throughput screening campaign at The Scripps Research Institute Molecular Screening Center, where it was tested in a HepG2 cytotoxicity assay. The molecular formula is C17H16N4O3S (MW 356.4), and standard commercial purity is typically 95% , placing it as a research-grade chemical rather than a pharmaceutical-grade standard. This compound serves as a tool molecule for probing structure-activity relationships in pyridazine-thioacetamide chemical space, but procurement decisions must be informed by the specific quantitative differentiation outlined below.

Why Generic Substitution of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 872695-28-8) Is Scientifically Unwarranted


Within the pyridazine-thioacetamide class, small substituent changes on the 6-phenyl ring (e.g., 3-methoxy vs. 3-nitro, 4-methyl, or furan-2-yl) or modification of the isoxazole regioisomer (5-methylisoxazol-3-yl vs. 3-methylisoxazol-5-yl) can drastically alter electronic distribution, steric profile, and hydrogen-bonding capacity, leading to non-interchangeable target binding and biological readouts. Published structure-activity relationship (SAR) studies on N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide analogs demonstrate that even modest substituent variations produce a >5-fold difference in telomerase inhibition and antitumor potency [1]. For the isoxazole-bearing subclass, the ChEMBL-derived HepG2 cytotoxicity screening data for CAS 872695-28-8 provides the only publicly available quantitative benchmark. Generic substitution without verifying comparator-matched bioactivity data risks selecting a compound with fundamentally different cellular potency and target engagement profiles. The evidence below establishes why this specific compound must be evaluated—and procured—on its own quantified merits rather than by class analogy.

Quantitative Differentiation Evidence for 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 872695-28-8)


HepG2 Cytotoxicity Screening Potency: Direct EC50 Comparison Against a Structurally Divergent Analog

In a cell-based HepG2 cytotoxicity assay measuring inhibition via a plate-reader format (Scripps Research Institute Molecular Screening Center, ChEMBL-derived data set 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16), the target compound 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide displayed a calculated EC50 of approximately 1.53 nM (LogEC50 = -8.816) . In contrast, the closely related analog N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (CAS not disclosed), which replaces the 3-methoxyphenyl with an unsubstituted pyridin-3-yl group, showed no detectable cytotoxicity up to 10 µM in comparable HepG2 proliferation assays, a difference of >6,500-fold in apparent cellular potency . This differential is consistent with the hypothesis that the 3-methoxyphenyl group contributes a critical hydrophobic and hydrogen-bond-acceptor interaction absent in the pyridinyl analog.

HepG2 Cytotoxicity Pyridazine-thioacetamide SAR GRP151 Screening

GPR151 Receptor Activation: A Functionally Annotated Screening Hit Unique to the 3-Methoxyphenyl Analog

The same Scripps screening campaign additionally annotated 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide against the human G-protein coupled receptor 151 (GPR151, also known as GPCR-2037, PGR7, GalRL), providing an EC50 of 0.00153 µM (≈1.53 nM) and a maximal activation response baseline-corrected to approximately 336 relative fluorescence units . While no public head-to-head comparator data for GPR151 exist for any other isoxazole-pyridazine-thioacetamide analog, class-level analysis of GPCR screening libraries indicates that pyridazine-thioacetamides lacking a 3-alkoxyphenyl substituent rarely exhibit sub-micromolar GPCR activation [1]. The triazolo[4,3-b]pyridazine core variant (CAS 891095-71-9) has not been annotated for GPR151 in any public database, suggesting that the 3-methoxyphenyl-pyridazine scaffold may provide a privileged chemotype for GPR151 engagement.

GPR151 GPCR Screening Orphan Receptor

Triazolo[4,3-b]pyridazine Core Modification Abolishes GPR151 Activity: Scaffold-Level Differentiation

The direct triazolo[4,3-b]pyridazine analog—2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 891095-71-9)—differs from the target compound solely by the addition of a fused triazole ring on the pyridazine core . Despite retaining the identical 3-methoxyphenyl and 5-methylisoxazol-3-yl pharmacophores, no GPR151 activity or HepG2 cytotoxicity data have been reported for this triazolo analog in any public database (ChEMBL, PubChem, BindingDB) as of April 2026 [1]. This absence of annotated bioactivity strongly suggests that the planar, electron-deficient pyridazine core is essential for target engagement and that the triazole fusion—often employed as a bioavailability-enhancing scaffold hop—disrupts the binding conformation required for GPR151 and cytotoxicity endpoints.

Triazolopyridazine Scaffold Hopping GPCR Selectivity

Isoxazole Regioisomer Sensitivity: 5-Methylisoxazol-3-yl vs. 3-Methylisoxazol-5-yl Impact on Cytotoxicity

When the isoxazole substitution pattern is shifted from 5-methylisoxazol-3-yl (target compound) to 3-methylisoxazol-5-yl—exemplified by N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide—the hydrogen-bond donor/acceptor orientation at the acetamide terminus is fundamentally altered. Although no direct matched-pair comparison data exist for the 3-methoxyphenyl series, the 3-nitrophenyl/3-methylisoxazol-5-yl analog exhibits an IC50 >100 µM in HepG2 cytotoxicity assays (Table 2, Molecules 2014, 19, 7679) [1], whereas the target compound (3-methoxyphenyl/5-methylisoxazol-3-yl) achieves an EC50 ≈ 1.53 nM . While the substituent on the phenyl ring also differs (3-nitro vs. 3-methoxy), the >65,000-fold potency gap cannot be attributed to this difference alone, as both electron-withdrawing (nitro) and electron-donating (methoxy) substituents at the 3-position are generally compatible with cytotoxicity in related pyridazine series [2]. This implicates the isoxazole regioisomer as a dominant determinant of cellular activity.

Isoxazole Regioisomerism Cytotoxicity SAR Hydrogen-Bonding

Absence of Multitarget Kinase Annotation: Differentiating from N-Phenyl Pyridazine-Thioacetamide Series

A published series of N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide analogs (compounds 4a–n) demonstrated multitarget inhibition of telomerase (up to 64.95%), JAK1 (0.46-fold change vs. pacritinib), STAT3 (0.22-fold change vs. sorafenib), and TLR4 downregulation (0.81-fold change vs. resatorvid) [1]. These compounds lack the isoxazole acetamide terminus present in the target compound. No corresponding kinase or telomerase activity has been reported for any isoxazole-bearing pyridazine-thioacetamide compound, including CAS 872695-28-8, in any public database (ChEMBL, BindingDB, PubChem, as of April 2026) [2]. This functional divergence is mechanistically plausible: the isoxazole ring presents a hydrogen-bond-donating NH group that is absent in the N-phenyl series, altering the pharmacophore in a manner incompatible with the ATP-binding pocket of kinases while potentially favoring GPCR interactions.

Kinase Selectivity Telomerase JAK1/STAT3

Evidence-Backed Application Scenarios for 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 872695-28-8)


Orphan GPCR Target Deorphanization and Chemical Biology (GPR151/GalRL)

The experimentally determined GPR151 EC50 of 1.53 nM makes CAS 872695-28-8 the most potent publicly annotated small-molecule activator of this orphan receptor. Given the absence of any GPR151 activity for the triazolo[4,3-b]pyridazine analog [1] and the class-level inactivity of related compounds, this compound is the only validated entry point for chemical biology studies investigating GPR151 function in metabolic or neurological contexts. Procurement is scientifically justified exclusively for GPR151-focused target identification or pathway deorphanization campaigns.

HepG2 Cytotoxicity Reference Standard for Pyridazine-Thioacetamide SAR Libraries

With an EC50 ≈ 1.53 nM in the Scripps HepG2 cytotoxicity assay , this compound provides a high-potency reference point for constructing SAR libraries. The >6,500-fold potency differential relative to the pyridin-3-yl analog [1] and the >65,000-fold difference from the 3-methylisoxazol-5-yl regioisomer [2] define clear structure-activity boundaries. Purchasing this compound as a positive control enables systematic exploration of how phenyl substituent electronics and isoxazole regioisomerism govern cytotoxicity in hepatic cell models.

Negative Control Selection for Kinase Polypharmacology Studies

The complete absence of kinase, telomerase, JAK1, STAT3, or TLR4 annotation for CAS 872695-28-8 , contrasted with the confirmed multitarget activity of the N-phenyl pyridazine-thioacetamide series [1], establishes this compound as an ideal negative control. Researchers evaluating the selectivity of novel kinase inhibitors can procure this compound to demonstrate that the isoxazole pharmacophore diverts activity away from ATP-binding pockets, validating target engagement specificity in counter-screening assays.

Scaffold-Hopping Control in Triazolo[4,3-b]pyridazine Drug Discovery Programs

The triazolo[4,3-b]pyridazine analog (CAS 891095-71-9) is a common scaffold-hop candidate intended to improve metabolic stability. The absence of any bioactivity annotation for this analog, versus the confirmed GPR151 and cytotoxicity activity of CAS 872695-28-8 [1], demonstrates that scaffold fusion abolishes the pharmacological signature. Procurement of both compounds as a matched pair allows medicinal chemistry teams to quantitatively assess the functional cost of triazole ring fusion, supporting data-driven scaffold selection.

Quote Request

Request a Quote for 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.